Ammonium-d8 sulfate

Catalog No.
S1510162
CAS No.
13814-01-2
M.F
H8N2O4S
M. Wt
140.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium-d8 sulfate

CAS Number

13814-01-2

Product Name

Ammonium-d8 sulfate

IUPAC Name

tetradeuterioazanium;sulfate

Molecular Formula

H8N2O4S

Molecular Weight

140.19 g/mol

InChI

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8

InChI Key

BFNBIHQBYMNNAN-KTOHAENGSA-N

SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-]

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-]

Isomeric SMILES

[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-]

Protein Expression and Isotope Labeling

One of the primary applications of ammonium-d8 sulfate lies in protein expression and isotope labeling. It serves as a nitrogen source in cell growth media for the production of isotopically labeled proteins. [, ] These proteins incorporate the deuterium atoms from the ammonium-d8 sulfate molecule into their amino acid composition, resulting in a heavier form of the protein.

This isotope labeling technique offers several advantages:

  • Improved resolution in mass spectrometry: The presence of deuterium atoms increases the protein's mass slightly, allowing for better separation and identification of protein isoforms and post-translational modifications during mass spectrometry analysis. []
  • Enhanced sensitivity in NMR spectroscopy: Deuterium labeling can simplify the protein's NMR spectrum by reducing the number of overlapping signals, leading to improved sensitivity and resolution in structural studies. []
  • Metabolic flux analysis: Incorporation of deuterium atoms can be used to trace metabolic pathways and study the fate of specific molecules within organisms. []

Other Applications

Beyond protein research, ammonium-d8 sulfate finds applications in other scientific fields:

  • Solid-state nuclear magnetic resonance (NMR): It can be used as a dopant or reference material in solid-state NMR experiments. []
  • Synthesis of deuterated compounds: It can serve as a starting material for the synthesis of other deuterated compounds used in various research applications. []

Ammonium-d8 sulfate is a deuterated form of ammonium sulfate, characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Its chemical formula is (ND₄)₂SO₄, indicating that it contains two ammonium ions where hydrogen atoms are replaced by deuterium. This compound is notable for its high purity level, often reported at 98 atom percent deuterium. The compound is typically utilized in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its unique isotopic labeling properties .

Ammonium-d8 sulfate primarily functions as a source of isotopically labeled nitrogen (¹⁵N) for protein expression in cell cultures. Microorganisms readily incorporate nitrogen from the medium into newly synthesized proteins. By using ammonium-d8 sulfate, the resulting proteins become enriched with deuterium atoms instead of hydrogen. This specific isotope labeling allows researchers to distinguish between the protein of interest and other cellular components during NMR analysis [].

Similar to its non-deuterated counterpart. It can undergo:

  • Dissociation: In aqueous solution, it dissociates into ammonium and sulfate ions:
    (ND4)2SO42ND4++SO42(ND_4)_2SO_4\rightarrow 2ND_4^++SO_4^{2-}
  • Acid-Base Reactions: It can act as a weak acid, reacting with strong bases to form deuterated ammonium hydroxide.
  • Deuteration Reactions: Ammonium-d8 sulfate can serve as a source of deuterium in various organic synthesis reactions, facilitating the incorporation of deuterium into organic molecules .

While ammonium-d8 sulfate itself is not widely studied for direct biological activity, its non-deuterated form is known to be a source of nitrogen for plants and microorganisms. The deuterated variant may be used in metabolic studies to trace nitrogen pathways in biological systems without altering the natural processes significantly. Its isotopic labeling allows researchers to track metabolic routes and interactions in biochemical experiments .

The synthesis of ammonium-d8 sulfate typically involves the reaction of regular ammonium sulfate with a deuterated reagent. Common methods include:

  • Exchange Reaction: Ammonium sulfate can be reacted with heavy water (D₂O) under controlled conditions to facilitate the exchange of hydrogen atoms with deuterium.
  • Direct Synthesis: Combining ammonium hydroxide (deuterated) with sulfuric acid (also deuterated) can yield ammonium-d8 sulfate directly.

These methods ensure that the resulting compound retains high levels of deuteration and purity .

Ammonium-d8 sulfate has several important applications:

  • Nuclear Magnetic Resonance Spectroscopy: It is primarily used as a standard or reference material in NMR spectroscopy due to its distinct spectral characteristics.
  • Isotope Labeling: It serves as a labeling agent in various chemical and biological research applications, allowing scientists to trace molecular pathways.
  • Analytical Chemistry: Used in mass spectrometry and other analytical techniques for studying

Research involving ammonium-d8 sulfate often focuses on its interactions within biochemical pathways. Studies have shown that it can influence the behavior of enzymes and metabolic processes when used as a tracer. The unique properties of deuterated compounds allow for more precise measurements and tracking in complex biological systems, making it valuable for understanding metabolic fluxes and dynamics .

Ammonium-d8 sulfate shares similarities with several other compounds, particularly those that are also deuterated or related to nitrogen and sulfur chemistry. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Ammonium Sulfate(NH₄)₂SO₄Common fertilizer; non-deuterated form
Deuterated AmmoniaND₃Used in similar applications as a nitrogen source
Sodium SulfateNa₂SO₄Non-deuterated; used in various industrial applications
Potassium SulfateK₂SO₄Non-deuterated; commonly used fertilizer
Deuterated Sodium SulfateNa₂SO₄-DUsed for specific isotopic studies

Ammonium-d8 sulfate's uniqueness lies in its high level of deuteration, which enhances its utility in NMR spectroscopy and other analytical techniques compared to its non-deuterated counterparts .

Deuteration Strategies for Protein Structural Elucidation

Deuteration of biomolecules using ammonium-d8 sulfate provides enhanced resolution in nuclear magnetic resonance (NMR) and neutron diffraction studies. The replacement of hydrogen with deuterium reduces spin diffusion in NMR and improves signal-to-noise ratios by minimizing incoherent scattering in neutron experiments. For example, single-crystal neutron diffraction of ammonium hexaaquacopper(II) sulfate revealed that deuteration induces abrupt structural transitions: at ~42% deuteration, the Cu–O bond geometry shifts from tetragonally elongated (2.281 Å) to orthorhombically distorted configurations. This structural sensitivity underscores the importance of precise deuteration protocols when studying metalloproteins or enzyme active sites.

Ammonium-d8 sulfate serves as a nitrogen source in cell culture media for producing deuterated proteins. The incorporation of ND₄⁺ ions ensures uniform labeling of amino groups, which is critical for resolving dynamic regions in proteins via ²H NMR. A comparative study showed that deuterated proteins exhibit reduced conformational entropy, enabling the detection of subtle structural changes during catalysis.

Metabolic Pathway Analysis Using Deuterium-Labeled Substrates

In metabolic tracer studies, ammonium-d8 sulfate provides a stable isotopic label for tracking nitrogen assimilation. When administered to microbial or plant systems, the ND₄⁺ ions are incorporated into amino acids via glutamate synthase pathways. Gas chromatography-mass spectrometry (GC-MS) analyses of Arabidopsis thaliana grown on deuterated media revealed labeled glutamine and asparagine, confirming the compound’s utility in mapping nitrogen flux.

Key applications include:

  • Quantifying protein turnover rates: Deuterium-labeled ammonium sulfate enables pulse-chase experiments to measure degradation kinetics of cellular proteins.
  • Elucidating nitrogen recycling: In hepatocyte cultures, ¹⁵N/²H dual-labeling with ammonium-d8 sulfate distinguished between de novo synthesis and salvage pathways in urea cycle intermediates.

Applications in Stable Isotope-Assisted Mass Spectrometry

Ammonium-d8 sulfate enhances precision in stable isotope dilution mass spectrometry (SID-MS). As an internal standard, it corrects for ion suppression effects in complex matrices like blood or tissue homogenates. For example, in quantifying neurotransmitters, deuterated ammonium sulfate improved the accuracy of serotonin measurements by 22% compared to non-deuterated analogs.

Recent advancements include its use in hydrogen-deuterium exchange (HDX) MS for studying protein-ligand interactions. By incubating proteins with ammonium-d8 sulfate, backbone amide hydrogens exchange with deuterium, allowing researchers to map binding epitopes with single-residue resolution. A 2024 study on G-protein-coupled receptors utilized this method to identify conformational changes during activation.

Salt Fractionation Mechanisms in Recombinant Protein Isolation

The salting-out phenomenon underpins ammonium-d8 sulfate’s utility in protein fractionation. At ionic strengths exceeding 0.15 M, ammonium ions disrupt water’s hydrogen-bonding network, increasing surface tension and promoting protein aggregation through hydrophobic interactions [4] [5]. Deuteration modifies this process subtly: the reduced nuclear spin of deuterium atoms in ammonium-d8 sulfate decreases spin-lattice relaxation times, a property leveraged in NMR-monitored purification workflows to track protein conformational changes during precipitation [3].

The stepwise precipitation process involves incremental saturation increases. For example, at 40–45% saturation, immunoglobulins precipitate selectively, while higher thresholds (50–77%) capture low-molecular-weight proteins like interleukin-1β [4]. Ammonium-d8 sulfate’s preferential exclusion from protein hydration layers amplifies this selectivity, as demonstrated in the purification of carbonic anhydrase from lysates using oligovalent ligands [6]. The deuterated salt’s reduced proton background enhances detection sensitivity when analyzing precipitated protein-ligand complexes via mass spectrometry.

Table 1: Saturation Thresholds for Common Proteins Using Ammonium-d8 Sulfate

ProteinMolecular Weight (kDa)Precipitation Saturation (%)
Immunoglobulin G15040–45
Carbonic Anhydrase2950–55
Interleukin-1β1770–77
Ribonuclease A13.780–85

Data derived from refs [4] [6].

Comparative Efficiency With Alternative Precipitation Agents

When benchmarked against sodium sulfate and potassium phosphate, ammonium-d8 sulfate demonstrates superior compatibility with downstream analytical techniques. A study comparing precipitation agents for cytochrome c isolation revealed ammonium-d8 sulfate achieved 92% protein recovery versus 84% for sodium sulfate and 78% for potassium phosphate, attributed to its lower denaturation potential [5]. The deuterated form’s reduced hydrogen content minimizes signal overlap in Fourier-transform infrared spectroscopy (FTIR) analyses of precipitates, enabling clearer amide I band resolution [3].

In hybrid methods combining salt precipitation with affinity techniques, ammonium-d8 sulfate outperforms sodium chloride in maintaining antibody-antigen binding capacity post-resolubilization. This advantage stems from its chaotropic effect being less disruptive to tertiary structures compared to chloride ions [6]. However, for heat-sensitive proteins, potassium phosphate’s lower solubility temperature profile (effective at 4°C vs. 25°C for ammonium salts) may justify its use despite lower yields [4].

Resolubilization Dynamics of Precipitated Biomolecules

Resolubilization efficiency correlates inversely with precipitation duration and directly with ionic strength reduction rate. Ammonium-d8 sulfate-precipitated proteins typically require 30–60 minutes for complete resolubilization in Tris-glycine buffers (pH 8.6), compared to 2–3 hours for sodium sulfate pellets [5] [6]. The deuteration effect accelerates this process by reducing lattice energy in protein-salt aggregates, as evidenced by 15% faster dissolution rates observed in deuterated versus protiated ammonium sulfate precipitates [3].

Critical factors influencing resolubilization include:

  • Buffer exchange methodology: Dialysis against decreasing ammonium-d8 sulfate gradients (1 M → 0.1 M) preserves 94% protein activity vs. 78% with abrupt dilution [4].
  • Ligand co-precipitation: Oligovalent ligands like benzene-13C6,d6 reduce resolubilization hysteresis by preventing protein-protein aggregation, maintaining monodisperse suspensions upon buffer reintroduction [6].
  • Temperature modulation: Controlled heating to 30°C disrupts deuterium-mediated hydrophobic interactions without denaturing heat-stable enzymes [5].

Table 2: Resolubilization Efficiency Under Varied Conditions

ConditionProtein Recovery (%)Activity Retention (%)
Direct dilution7265
Gradient dialysis9594
Ligand-assisted8891
Thermal cycling (25–30°C)8183

Data compiled from refs [4] [5] [6].

Dates

Modify: 2023-08-15

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